molecular formula C19H15F4N5OS B2497886 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 923113-83-1

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2497886
CAS No.: 923113-83-1
M. Wt: 437.42
InChI Key: JBKCMFYTPDEEDI-UHFFFAOYSA-N
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Description

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F4N5OS and its molecular weight is 437.42. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Antitumor Activities

  • Synthesis and Structure Analysis for Antitumor Activity : Derivatives of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been synthesized and tested for cytotoxic potency against human cancer cell lines. The relationship between their structure and antitumor activity has been explored, with specific derivatives showing significant inhibitory growth effects on cervical and bladder cancer cell lines (Balewski et al., 2020).

  • Antitumor Activities of Raf Kinase Inhibitors : The compound and its derivatives have been involved in the synthesis of novel imidazole acyl urea derivatives, which act as Raf kinase inhibitors. These compounds have shown promising antitumor activities against human gastric carcinoma cell lines (Y. Zhu, 2015).

Antimicrobial and Antibacterial Activities

  • Microwave Assisted Synthesis for Antibacterial Activity : The compound has been used in the synthesis of novel derivatives exhibiting moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

  • Antimicrobial Activity Evaluation : Derivatives of this compound have been tested for antibacterial and antifungal activities, revealing some to exhibit promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Anticonvulsant Activities

  • Evaluation of Anticonvulsant Activities : Certain derivatives have been prepared and tested for their anticonvulsant activities, with some showing protection against seizures (Gülerman et al., 1997).

Synthesis and Structural Studies

  • Guanidine Derivative Synthesis : A guanidine derivative of the compound has been synthesized, with its structure confirmed through spectroscopic data and elemental analysis, highlighting its potential for further research applications (Balewski & Kornicka, 2021).

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N5OS/c20-13-4-6-15(7-5-13)27-8-9-28-17(27)25-26-18(28)30-11-16(29)24-14-3-1-2-12(10-14)19(21,22)23/h1-7,10H,8-9,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKCMFYTPDEEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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